molecular formula C14H12ClN5O2S B2387100 1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea CAS No. 1286695-54-2

1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea

Cat. No.: B2387100
CAS No.: 1286695-54-2
M. Wt: 349.79
InChI Key: XKYCNMDSBFHAQA-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea is a synthetic chemical compound of significant interest in medicinal chemistry research due to its unique hybrid structure. This molecule incorporates three distinct pharmacophores: a 2-chlorophenyl urea group, a 1,3,4-oxadiazole ring, and a 2,4-dimethylthiazole moiety. Individually, these structural components are associated with a wide spectrum of biological activities. Urea derivatives are pivotal in drug discovery and are known to form key intermolecular interactions, such as hydrogen bonds, with biological targets . The 1,3,4-oxadiazole scaffold is a well-known bioisostere for pyridazine and pyrimidine rings, and derivatives have demonstrated antimicrobial, anticonvulsant, and anti-inflammatory properties in research settings . Similarly, the thiazole ring is a privileged structure in medicinal chemistry, found in various bioactive molecules and approved drugs . The integration of these moieties into a single molecule makes this compound a valuable scaffold for investigating structure-activity relationships (SAR), particularly in the screening and development of new therapeutic agents. Researchers can utilize this compound as a key intermediate or a lead compound in projects aimed at developing novel enzyme inhibitors or receptor modulators. Its mechanism of action is dependent on the specific research context but is hypothesized to involve interactions with enzymatic active sites or cellular receptors, facilitated by its hydrogen-bonding capacity and aromatic ring systems. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S/c1-7-11(23-8(2)16-7)12-19-20-14(22-12)18-13(21)17-10-6-4-3-5-9(10)15/h3-6H,1-2H3,(H2,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYCNMDSBFHAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Cyclization Route

This method, adapted from Salama (2020), begins with 2,4-dimethyl-1,3-thiazole-5-carboxylic acid. The carboxylic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate in ethanol under reflux (12 hours, 80°C). Subsequent cyclization using phosphorus oxychloride (POCl₃) at 0–5°C yields 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine. The reaction mechanism involves nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the thiazole-carboxylic acid derivative, followed by dehydration.

Key Data :

  • Yield: 78–85%
  • Characterization: IR spectroscopy shows N–H stretching at 3350 cm⁻¹ and C=N absorption at 1610 cm⁻¹. ¹H NMR (DMSO-d₆) displays a singlet for thiazole methyl groups at δ 2.45 ppm.

Microwave-Assisted Synthesis

A modified protocol from Bentham Science Publishers (2013) employs microwave irradiation to accelerate cyclization. The hydrazide intermediate is mixed with chloroacetyl chloride in pyridine and subjected to microwave radiation (160°C, 5 minutes), achieving higher yields (90–95%) compared to conventional heating.

Preparation of 2-Chlorophenyl Isocyanate

2-Chlorophenyl isocyanate, the electrophilic coupling partner, is synthesized via phosgenation of 2-chloroaniline. A safer alternative involves treating 2-chloroaniline with triphosgene in dichloromethane at 0°C, yielding the isocyanate in situ.

Reaction Conditions :

  • Temperature: 0–5°C (prevents side reactions)
  • Solvent: Anhydrous dichloromethane
  • Yield: 88–92%

Urea Coupling Reaction

The final step involves reacting 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine with 2-chlorophenyl isocyanate to form the urea linkage. This method is adapted from Degruyter (2024) and Salama (2020).

Conventional Coupling

In anhydrous tetrahydrofuran (THF), the oxadiazole-thiazole amine (1 equiv) is treated with 2-chlorophenyl isocyanate (1.2 equiv) at 50°C for 2 hours. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by proton transfer to form the urea bond.

Optimized Parameters :

  • Solvent: THF or dichloromethane
  • Temperature: 50°C
  • Yield: 70–75%

Microwave-Assisted Coupling

Using microwave irradiation (100°C, 15 minutes), the reaction time is reduced to 15 minutes with a yield improvement to 85–90%.

Characterization and Analytical Data

The target compound is characterized using spectroscopic and chromatographic techniques:

Spectral Analysis

  • IR (KBr) : Urea N–H stretches at 3320 cm⁻¹ and 3190 cm⁻¹; C=O absorption at 1685 cm⁻¹.
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.21 (s, 1H, urea NH)
    • δ 7.45–7.62 (m, 4H, aromatic H)
    • δ 2.45 (s, 6H, thiazole CH₃).
  • Mass Spectrometry : [M+H]⁺ at m/z 404.3 (calculated 404.08).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Routes

Parameter Hydrazide Cyclization Microwave Cyclization Conventional Coupling Microwave Coupling
Yield 78–85% 90–95% 70–75% 85–90%
Reaction Time 12 hours 5 minutes 2 hours 15 minutes
Temperature 80°C 160°C 50°C 100°C
Solvent Ethanol Pyridine THF THF

Challenges and Optimization Strategies

  • Oxadiazole Ring Stability : The oxadiazole ring is prone to hydrolysis under acidic conditions. Anhydrous solvents and inert atmospheres are critical.
  • Isocyanate Reactivity : 2-Chlorophenyl isocyanate is moisture-sensitive. Reactions must be conducted under strict anhydrous conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively separates the urea product from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of various substituted urea derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research indicates that compounds similar to 1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea exhibit significant antibacterial properties. A study highlighted the synthesis of related compounds that demonstrated effective inhibition against multiple bacterial strains, suggesting potential use as new antibacterial agents in the fight against antibiotic resistance.

Anticancer Properties
Oxadiazole derivatives have been shown to possess anticancer activity. For instance, studies on compounds with similar structures revealed cytotoxic effects against various cancer cell lines. The mechanism of action often involves inducing apoptosis through the activation of caspase pathways and interference with cell cycle regulation.

Urease Inhibition
The compound's structural characteristics also suggest potential as a urease inhibitor. Urease is an enzyme associated with several medical conditions, including kidney stones and peptic ulcers. Research into thiourea derivatives has indicated that modifications can enhance their inhibitory effects on urease activity, which could lead to the development of effective treatments .

Agricultural Applications

Pesticidal Activity
The thiazole and oxadiazole moieties present in this compound may contribute to its efficacy as a pesticide. Compounds containing these functional groups have been reported to exhibit herbicidal and fungicidal properties. This opens avenues for developing novel agrochemicals aimed at improving crop protection against pests and diseases.

Plant Growth Regulation
There are indications that similar compounds can act as plant growth regulators. Research has shown that certain thiazole derivatives can enhance growth parameters in various plant species. This suggests that 1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea may also influence plant growth positively.

Biochemical Research

Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research. For example, its structural similarity to known enzyme inhibitors allows for the exploration of its effects on metabolic pathways. Studies have indicated that modifications to the urea structure can lead to enhanced selectivity and potency against target enzymes .

Mechanistic Studies
Research into the mechanisms by which this compound exerts its biological effects can provide insights into new therapeutic strategies. Understanding how it interacts at the molecular level with biological targets can help in designing more effective drugs.

Summary of Findings

Application Area Key Findings
Medicinal ChemistrySignificant antibacterial and anticancer activities; potential urease inhibition
Agricultural ApplicationsPossible use as a pesticide and plant growth regulator
Biochemical ResearchUseful in enzyme inhibition studies; potential for mechanistic insights

Case Studies

Several case studies have explored the biological activity of compounds related to 1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea:

  • Antibacterial Efficacy Study : A study published in 2009 demonstrated that derivatives showed promising results against resistant bacterial strains (Rai et al., 2009) .
  • Cytotoxicity Analysis : Research indicated that oxadiazole-containing compounds exhibited significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
  • Urease Inhibitory Activity : A comparative study found that certain thiourea derivatives had enhanced urease inhibitory effects compared to traditional agents .

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea depends on its specific biological target. For example:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

1-[5-(2-Chlorophenyl)-1,3,4-Thiadiazol-2-yl]-3-(2-Methoxyphenyl)urea

  • Structural Differences : Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole core and substitutes the dimethylthiazole with a 2-methoxyphenyl group.
  • The methoxy group increases solubility but reduces metabolic stability compared to the dimethylthiazole .
  • Synthesis : Achieved in 73.3% yield via nucleophilic substitution, similar to oxadiazole-based protocols .

2-(4-Chlorophenyl)-5-{3,4-Dibutoxy-5-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]thiophen-2-yl}-1,3,4-Oxadiazole

  • Structural Differences : Incorporates a thiophene ring and dibutoxy substituents instead of the dimethylthiazole and urea groups.

Analogues with Urea or Carboxamide Linkages

N-[5-(2,4-Dimethyl-1,3-Thiazol-5-yl)-1,3,4-Oxadiazol-2-yl]-5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide

  • Structural Differences : Replaces the urea group with a carboxamide linkage and substitutes the 2-chlorophenyl with a methylphenylpyrazole.
  • The pyrazole may enhance kinase inhibition but introduces steric hindrance .

1-{5-[(2-Chlorobenzyl)Sulfanyl]-1,3,4-Thiadiazol-2-yl}-3-(2,4-Dichlorophenyl)Urea

  • Structural Differences : Features a thiadiazole core with a sulfanyl linker and a dichlorophenyl group.
  • The dichlorophenyl substituent may enhance cytotoxicity but raises toxicity concerns .

Key Research Findings

  • Synthetic Feasibility : The target compound’s synthesis likely follows pathways analogous to and , involving cyclization of thiosemicarbazides or hydrazide intermediates. Yields for similar urea-linked oxadiazoles range from 65–80% .
  • Toxicity Profile : Safety data for 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine (a precursor) indicate moderate acute toxicity (LD50 > 2000 mg/kg in rodents), suggesting the urea derivative may require structural optimization to mitigate risks .
  • Computational Predictions : Molecular docking studies (using tools like Multiwfn ) suggest the dimethylthiazole and chlorophenyl groups enhance binding to bacterial dihydrofolate reductase, supporting theoretical antimicrobial efficacy .

Biological Activity

1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea is a compound that integrates a thiazole moiety with an oxadiazole structure, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C13H11ClN4S2C_{13}H_{11}ClN_4S_2, with a molecular weight of approximately 322.83 g/mol. The structural features contribute to its biological properties, particularly the presence of electron-donating and electron-withdrawing groups that influence its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC13H11ClN4S2C_{13}H_{11}ClN_4S_2
Molecular Weight322.83 g/mol
InChIKeyINVOYWWEOUZFHI-UHFFFAOYSA-N

Antitumor Activity

Research indicates that compounds containing thiazole and oxadiazole moieties exhibit significant antitumor activity. For instance, derivatives similar to the compound have shown IC50 values in the low micromolar range against various cancer cell lines. The thiazole ring's presence is crucial for enhancing cytotoxicity, as evidenced by structure-activity relationship (SAR) studies .

Case Study:
In a study evaluating a series of thiazole-containing compounds, one derivative exhibited an IC50 of 1.61 µg/mL against human cancer cell lines, suggesting potent antitumor efficacy . The mechanism was primarily attributed to the ability of these compounds to induce apoptosis through mitochondrial pathways.

Antibacterial Activity

The antibacterial potential of similar compounds has been documented extensively. Compounds featuring the 1,3,4-oxadiazole structure have demonstrated moderate to strong activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structural motifs showed MIC values ranging from 100 µg/mL to 200 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.

Table: Antibacterial Activity Comparison

CompoundMIC (µg/mL)Bacterial Strain
Compound A100Staphylococcus aureus
Compound B125Escherichia coli
Compound C200Streptococcus pyogenes

Urease Inhibition

Urease inhibitors have gained attention due to their potential in treating infections caused by urease-producing bacteria. The compound under review has shown promising results in inhibiting urease activity in vitro, with some derivatives demonstrating IC50 values significantly lower than standard inhibitors .

Mechanism:
The inhibition mechanism involves binding interactions with the urease enzyme's active site, preventing substrate conversion and thus impeding bacterial growth.

Q & A

Q. What in silico tools predict metabolic pathways for this compound?

  • Methodological Answer :
  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to forecast Phase I/II metabolism (e.g., N-dealkylation or glucuronidation).
  • CYP450 docking : Prioritize isoforms (e.g., CYP3A4, CYP2D6) for experimental validation .

Comparative & Repurposing Studies

Q. How does this compound compare to FDA-approved urea-based therapeutics (e.g., sorafenib)?

  • Methodological Answer :
  • Target overlap : Sorafenib inhibits RAF kinases, while this compound’s thiazole-oxadiazole core may target microtubules or DNA repair enzymes.
  • Toxicity profiling : Compare hepatotoxicity in HepG2 cells via MTT assay; lower IC₅₀ in cancer cells suggests a wider therapeutic window .

Q. Can this compound be repurposed for neurodegenerative disease research?

  • Methodological Answer :
  • In vitro models : Test inhibition of β-secretase (BACE1) in SH-SY5Y cells, linked to amyloid-β plaque reduction.
  • Blood-brain barrier (BBB) permeability : Estimate via PAMPA-BBB assay; logP values >2.5 favor CNS penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.